molecular formula C18H14N4O4 B14901368 3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid

3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid

Cat. No.: B14901368
M. Wt: 350.3 g/mol
InChI Key: JIGIJDIBZWWDQW-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid is a complex heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole or pyrimidine rings .

Scientific Research Applications

3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, the compound might inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid apart is its unique combination of imidazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not typically observed in simpler compounds .

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

3-[(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoic acid

InChI

InChI=1S/C18H14N4O4/c23-15-9-14(16(24)19-11-5-3-4-10(8-11)17(25)26)22-13-7-2-1-6-12(13)20-18(22)21-15/h1-8,14H,9H2,(H,19,24)(H,25,26)(H,20,21,23)

InChI Key

JIGIJDIBZWWDQW-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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